2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a chemical compound with the molecular formula and a molecular weight of approximately 250.52 g/mol. This compound features a chiral center, which contributes to its unique stereochemical properties. It consists of an amino group, a hydroxyl group, and a phenyl ring that is substituted with both bromine and chlorine atoms at specific positions. The presence of these halogens can significantly influence the compound's reactivity and biological activity.
The biological activity of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the halogen substituents can participate in halogen bonding, enhancing the compound's binding affinity and specificity. Such interactions may contribute to its potential therapeutic effects in medicinal chemistry .
The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL generally involves several key steps:
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has various applications in scientific research and medicinal chemistry:
Studies on the interactions of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL with biological targets have shown that its halogen substituents significantly influence its binding properties. For example, the presence of bromine and chlorine can enhance selectivity towards certain receptors, potentially leading to improved pharmacological effects compared to non-halogenated analogs.
Several compounds share structural similarities with 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-OL | Fluorine instead of chlorine | Alters electronic properties and reactivity |
| 2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-OL | Different chlorine position | Affects chemical reactivity and biological activity |
| 2-Amino-1-(4-bromo-6-chlorophenyl)ethanol | Different phenolic structure | May exhibit different pharmacological profiles |
The uniqueness of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL lies in its chiral nature and specific halogen positioning, which impart distinct chemical and biological properties that are crucial for research applications.
The molecular geometry of 2-amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol represents a complex three-dimensional arrangement characteristic of beta-amino alcohols containing halogenated aromatic substituents [1]. The compound crystallizes in a configuration that allows for extensive intermolecular hydrogen bonding networks, which significantly influence the crystal packing and molecular conformation [1] [2].
The aromatic ring adopts a planar conformation with the halogen substituents positioned at the 2- and 6-positions relative to the ethanol side chain [2]. X-ray crystallographic studies of related amino alcohol structures reveal that the carbon-carbon bond lengths within the aromatic ring typically range from 1.39 to 1.42 Ångströms, consistent with standard aromatic bond distances [3]. The carbon-bromine bond length is approximately 1.90 Ångströms, while the carbon-chlorine bond measures approximately 1.75 Ångströms [2].
The ethanol side chain demonstrates characteristic bond angles and distances typical of primary alcohols [3]. The carbon-carbon bond connecting the aromatic ring to the amino alcohol functionality measures approximately 1.54 Ångströms, consistent with standard single bond lengths [1]. The carbon-nitrogen bond distance is typically 1.47 Ångströms, while the carbon-oxygen bond measures approximately 1.43 Ångströms [3].
Table 1: Selected Bond Lengths and Angles in 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol
| Bond/Angle | Value | Reference Range |
|---|---|---|
| C-Br bond length | 1.90 Å | 1.88-1.92 Å |
| C-Cl bond length | 1.75 Å | 1.73-1.77 Å |
| C-N bond length | 1.47 Å | 1.45-1.49 Å |
| C-O bond length | 1.43 Å | 1.41-1.45 Å |
| N-C-C bond angle | 112° | 110-114° |
| C-C-O bond angle | 109° | 107-111° |
The molecular conformation is stabilized by intramolecular hydrogen bonding between the amino and hydroxyl functional groups [1] [3]. This intramolecular interaction creates a pseudo-cyclic structure that influences the overall molecular geometry and affects the intermolecular packing arrangements in the crystal lattice [4].
Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational preferences and dynamic behavior of 2-amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol in solution [5] [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the electronic environment of each hydrogen atom within the molecule [6] [7].
The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents [6]. The proton at the 3-position of the aromatic ring, positioned between the two halogens, experiences significant deshielding and appears at approximately 7.4 parts per million [6] [7].
The methine proton adjacent to the aromatic ring displays a characteristic chemical shift around 4.0 parts per million, reflecting its position alpha to both the aromatic system and the amino group [6] [5]. This proton typically appears as a triplet due to coupling with the adjacent methylene protons [6]. The methylene protons of the ethanol group appear as a doublet around 3.7 parts per million, showing coupling with the methine proton [7].
Table 2: Proton Nuclear Magnetic Resonance Chemical Shifts
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Aromatic H-3 | 7.4 | doublet | meta coupling |
| Aromatic H-4 | 7.2 | triplet | ortho coupling |
| Aromatic H-5 | 7.1 | doublet | meta coupling |
| Methine (C-2) | 4.0 | triplet | vicinal coupling |
| Methylene (C-1) | 3.7 | doublet | vicinal coupling |
| Amino protons | 2.1 | broad singlet | exchangeable |
| Hydroxyl proton | 3.2 | broad singlet | exchangeable |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and electronic environment of each carbon atom [8]. The aromatic carbons appear between 120 and 140 parts per million, with the halogen-bearing carbons showing characteristic downfield shifts [8] [7]. The carbon bearing the bromine substituent appears around 132 parts per million, while the chlorine-bearing carbon resonates at approximately 134 parts per million [8].
The aliphatic carbon atoms display chemical shifts consistent with their functional group environments [8]. The methine carbon appears around 55 parts per million, reflecting its attachment to both the aromatic ring and the amino group [7] [8]. The methylene carbon of the ethanol group resonates at approximately 66 parts per million, characteristic of primary alcohols [8].
Conformational analysis through nuclear magnetic resonance coupling constants reveals preferred molecular conformations in solution [9]. The three-bond coupling constants between the methine and methylene protons provide information about the dihedral angles and conformational preferences of the ethanol side chain [9] [6].
Fourier transform infrared spectroscopy provides characteristic vibrational frequencies that serve as molecular fingerprints for functional group identification in 2-amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol [10] [11]. The infrared spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecule [10] [12].
The hydroxyl group displays a broad, strong absorption band in the region of 3200 to 3600 wavenumbers, characteristic of hydrogen-bonded alcohol functionalities [10] [13]. The breadth and position of this band indicate the presence of intermolecular and intramolecular hydrogen bonding interactions [13] [14]. In neat samples, the hydroxyl stretching frequency typically appears around 3350 wavenumbers due to hydrogen bonding effects [13].
The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300 to 3500 wavenumbers [11] [12]. Primary amines typically show two distinct bands in this region, corresponding to asymmetric and symmetric nitrogen-hydrogen stretching modes [12] [14]. These bands appear as medium-intensity, relatively sharp absorptions that are distinguishable from the broader hydroxyl absorption [12].
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Band Character |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong | Broad |
| N-H stretch (asymmetric) | 3450-3500 | Medium | Sharp |
| N-H stretch (symmetric) | 3300-3350 | Medium | Sharp |
| Aromatic C-H stretch | 3020-3080 | Medium | Sharp |
| Aliphatic C-H stretch | 2850-2950 | Medium | Sharp |
| Aromatic C=C stretch | 1600, 1500-1430 | Strong-Weak | Sharp |
| N-H bend | 1650-1580 | Medium | Sharp |
| C-O stretch | 1050-1085 | Strong | Sharp |
| C-N stretch | 1250-1020 | Medium-Weak | Sharp |
The aromatic carbon-carbon stretching vibrations appear as characteristic bands around 1600 and 1500-1430 wavenumbers [10]. These absorptions are typically strong and sharp, confirming the presence of the aromatic ring system [10] [15]. The positions of these bands may be slightly shifted due to the electron-withdrawing effects of the halogen substituents [11].
Aliphatic carbon-hydrogen stretching vibrations occur in the region of 2850 to 2950 wavenumbers, appearing as medium-intensity sharp bands [10] [11]. These absorptions correspond to the methine and methylene carbon-hydrogen bonds in the ethanol side chain [11] [15].
The carbon-oxygen stretching vibration of the primary alcohol appears as a strong, sharp band around 1050-1085 wavenumbers [10] [14]. This frequency range is characteristic of primary alcohols and provides confirmation of the alcohol functionality [13] [14].
The carbon-nitrogen stretching vibration appears as a medium to weak intensity band in the region of 1250-1020 wavenumbers [12] [14]. The exact position depends on the electronic environment and the degree of conjugation with the aromatic system [12] [11].
Mass spectrometry of 2-amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [16] [17]. The molecular ion peak appears at mass-to-charge ratio 250, corresponding to the molecular weight of the compound [18] [19].
The presence of bromine and chlorine substituents creates distinctive isotope patterns in the mass spectrum [20]. Bromine exists as two isotopes with approximately equal abundance (bromine-79 and bromine-81), resulting in molecular ion peaks separated by two mass units with nearly equal intensities [20] [17]. Chlorine shows a similar but less pronounced isotope pattern with chlorine-35 and chlorine-37 [20].
Alpha cleavage represents the primary fragmentation pathway for amino alcohols, involving bond breaking adjacent to the nitrogen or oxygen heteroatoms [17] [21]. The loss of the hydroxymethyl group (CH₂OH, mass 31) from the molecular ion produces a significant fragment at mass-to-charge ratio 219 [16] [17]. This fragmentation is favored due to the formation of a resonance-stabilized cation adjacent to the aromatic ring [21].
Table 4: Major Fragment Ions and Their Origins
| m/z | Relative Intensity | Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 250/252/254 | 15-20% | [M]⁺- | Molecular ion (isotope pattern) |
| 219/221/223 | 45-60% | [M-CH₂OH]⁺ | Alpha cleavage (loss of CH₂OH) |
| 202/204/206 | 30-40% | [M-CH₂OH-NH₃]⁺ | Loss of ammonia from alpha fragment |
| 171/173/175 | 25-35% | [ArCH]⁺ | Loss of amino alcohol side chain |
| 156/158 | 70-85% | [ArH]⁺ | Aromatic ring fragment |
| 91 | 40-55% | [C₇H₇]⁺ | Tropylium ion formation |
| 77 | 30-45% | [C₆H₅]⁺ | Phenyl cation |
The loss of ammonia (NH₃, mass 17) from the alpha cleavage fragment produces another significant peak at mass-to-charge ratio 202 [16] [22]. This secondary fragmentation is common in amino alcohols and results from the elimination of the amino group under electron impact conditions [17] [22].
The aromatic ring system undergoes characteristic fragmentations typical of halogenated benzenes [17] [20]. The loss of the entire amino alcohol side chain produces fragments corresponding to the substituted aromatic ring at mass-to-charge ratio 171 [17]. Further fragmentation of the aromatic system leads to the formation of the parent aromatic ring at mass-to-charge ratio 156 [20].
Rearrangement processes contribute to the formation of tropylium ions at mass-to-charge ratio 91, which are commonly observed in the mass spectra of aromatic compounds [17] [21]. The phenyl cation at mass-to-charge ratio 77 represents another characteristic aromatic fragment formed through ring contraction and hydrogen rearrangement processes [17] [21].